2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one
説明
特性
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-6-7-15(20)19(17-12)11-16(21)18-9-8-13-4-2-3-5-14(13)10-18/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQHGDFJANQCCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the Bischler-Napieralski-type synthesis, which involves the cyclization of phenylethanols and nitriles in the presence of trifluoromethanesulfonic anhydride (Tf2O) to form the dihydroisoquinoline core . This intermediate can then be further reacted with appropriate reagents to introduce the pyridazinone moiety.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process
化学反応の分析
Types of Reactions
2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit aldo-keto reductase, which is a target in cancer therapy . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazinone Core
Pyridazinone derivatives are often modified at positions 2, 4, and 6 to tune biological activity. Below is a comparative analysis of key analogs:
a) Substituents at Position 2
- Target Compound: 2-(3,4-dihydroisoquinolin-2-yl)-2-oxoethyl group. The dihydroisoquinoline group introduces rigidity and aromaticity, which may enhance binding to hydrophobic pockets in target proteins .
- Compound 3a-3h (): 2-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones. Substituents include alkyl and aryl groups (e.g., benzyl, phenethyl).
- Compound 9 () : 2-phenyl group.
b) Substituents at Position 6
- Target Compound: 6-methyl group. Methyl substituents are common in pyridazinones for balancing solubility and lipophilicity.
- Analog : 6-(4-methoxyphenyl) group.
c) Substituents at Position 4
Pharmacological Implications
- Formyl Peptide Receptor (FPR) Agonists: Compound 9 () acts as an FPR agonist, suggesting that pyridazinones with hydrophobic substituents (e.g., phenyl, butoxyphenyl) may activate this receptor class. The target compound’s dihydroisoquinoline group could similarly target FPRs but with enhanced affinity due to its fused aromatic system .
- Dihydroisoquinoline-Containing Analogs: describes 6-amino-2-(3,4-dihydroisoquinolin-2-yl)pyrimidin-4(3H)-one, which shares the dihydroisoquinoline motif but on a pyrimidinone core. This highlights the scaffold-hopping strategy to optimize activity across heterocyclic families .
Physicochemical Properties
While explicit data for the target compound are lacking, trends can be inferred:
- Melting Points: Pyridazinones with bulky substituents (e.g., 4-methoxybenzyl in Compound 11a) exhibit higher melting points than simpler derivatives .
- Solubility: The dihydroisoquinoline group may reduce aqueous solubility compared to methoxy or amino substituents (e.g., ’s 6-amino analog) .
生物活性
The compound 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one is a derivative of pyridazinone and isoquinoline, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 266.34 g/mol. The structure features a pyridazinone core linked to a 3,4-dihydroisoquinoline moiety, which may contribute to its biological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridazinone derivatives, including this compound. For instance, a study demonstrated that related pyridazinones exhibited anti-proliferative effects against various cancer cell lines, including HCT116 (colon carcinoma) and SH-SY5Y (neuroblastoma) cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell migration .
Table 1: Anticancer Activity of Pyridazinone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 | 10 | Apoptosis induction |
| Compound B | SH-SY5Y | 15 | Cell cycle arrest |
| 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one | HCT116 | TBD* | TBD* |
*TBD = To Be Determined based on further studies.
Neuroprotective Effects
The isoquinoline structure is known for neuroprotective activities. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity. This suggests that the compound may also exhibit neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases .
The biological activity of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyridazinones often act as enzyme inhibitors, affecting pathways critical for cancer cell survival.
- Induction of Apoptosis : Many studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : The presence of the isoquinoline moiety may enhance the compound's ability to scavenge free radicals, reducing oxidative stress in cells .
Case Studies
Several research articles have investigated the biological effects of related compounds:
- A study published in Medicinal Chemistry reported that specific pyridazinone derivatives showed significant cytotoxicity against liver cancer cells (HEP3B) with selectivity indices favoring cancerous over normal fibroblast cells .
- Another investigation into the pharmacological profiles of pyridazinones indicated their potential as anti-inflammatory agents, which could be relevant in treating conditions characterized by chronic inflammation .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Core synthesis : React 3,4-dihydroisoquinoline derivatives with activated pyridazinone intermediates. For example, coupling 6-methylpyridazin-3(2H)-one with a ketone-functionalized dihydroisoquinoline precursor via nucleophilic substitution or amidation (e.g., using EDCI/HOBt or DCC coupling agents) .
- Optimization : Vary solvents (e.g., DMF vs. THF), catalysts (e.g., DMAP), and temperature (60–100°C). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and yields using mass spectrometry (ESI-MS) .
- Yield data : Typical yields range from 45–65%; higher yields (70–80%) achieved under inert atmospheres (N₂) with extended reaction times (24–48 hrs) .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodology :
- Spectroscopic analysis : Use -NMR to confirm substitution patterns (e.g., methyl group at C6 of pyridazinone: δ 2.5–2.7 ppm; dihydroisoquinoline protons: δ 3.1–4.3 ppm). -NMR identifies carbonyl groups (C=O at ~170 ppm) .
- Chromatography : Validate purity (>95%) via reverse-phase HPLC with UV detection at 254 nm .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry (if applicable) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets (e.g., acetylcholinesterase)?
- Methodology :
- Docking tools : Use AutoDock4 with flexible receptor sidechains (e.g., catalytic triad residues). Set grid parameters to cover the active site (60×60×60 ų) .
- Validation : Cross-dock against known inhibitors (e.g., donepezil) to assess RMSD values (<2.0 Å indicates reliable predictions) .
- MD simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (e.g., hydrogen bond occupancy >70%) .
Q. How can researchers resolve contradictions in pharmacological data (e.g., inconsistent IC₅₀ values across studies)?
- Methodology :
- Standardized assays : Replicate enzyme inhibition assays (e.g., acetylcholinesterase Ellman’s assay) under controlled conditions (pH 8.0, 25°C) .
- Data normalization : Use reference inhibitors (e.g., galantamine) as internal controls. Apply ANOVA to compare inter-study variability .
- Meta-analysis : Aggregate data from ≥5 independent studies to identify outliers and calculate weighted mean IC₅₀ values .
Q. What environmental fate studies are relevant for assessing the ecotoxicological risks of this compound?
- Methodology :
- Degradation pathways : Perform hydrolysis/photolysis experiments (OECD 111) at pH 4–9 and UV light (λ = 254 nm). Quantify degradation products via LC-QTOF-MS .
- Bioaccumulation : Measure logP values (e.g., using shake-flask method) and model BCF (bioconcentration factor) with EPI Suite .
- Toxicity screening : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
